4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde

Vue d'ensemble

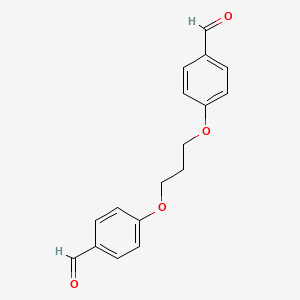

Description

4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde is an organic compound with the molecular formula C17H16O4. It is characterized by the presence of two benzaldehyde groups connected by a propane-1,3-diylbis(oxy) linker. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde can be synthesized through the reaction of 4-hydroxybenzaldehyde with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone under reflux conditions . The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.

Substitution: The benzaldehyde groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 4,4’-(Propane-1,3-diylbis(oxy))dibenzoic acid.

Reduction: 4,4’-(Propane-1,3-diylbis(oxy))dibenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

Organic Synthesis

4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde is primarily utilized as a building block in organic synthesis. Its dual aldehyde functionality enables it to serve as an intermediate for creating more complex molecules. It can be involved in:

- Condensation Reactions: The aldehyde groups can undergo condensation with amines to form Schiff bases, which are important in various synthetic pathways.

- Reduction Reactions: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride, facilitating the synthesis of alcohol derivatives .

Biological Applications

This compound has shown potential in biological research, particularly in studies involving enzyme-catalyzed reactions. Its reactivity with nucleophiles makes it useful for investigating mechanisms of enzymatic action involving aldehydes. Additionally, it may serve as a probe for studying biological systems due to its ability to form covalent bonds with biological macromolecules .

Material Science

In material science, this compound is explored for its role in developing specialty chemicals and materials with specific properties. For instance:

- Polymer Chemistry: It can be used as a monomer or cross-linking agent in polymer synthesis, contributing to the production of materials with tailored mechanical and thermal properties.

- Ionophore Development: Research indicates its potential use as an ionophore for detecting trace levels of heavy metals like lead due to its binding capabilities .

Case Studies

Case Study 1: Synthesis of Complex Organic Molecules

In a study published by researchers at RSC Publishing, this compound was successfully utilized to synthesize complex organic molecules through multi-step reactions involving condensation and reduction processes . This demonstrated its effectiveness as an intermediate.

Case Study 2: Biological Activity Investigation

Another research article highlighted the use of this compound in enzyme-catalyzed reactions. The study showed that its aldehyde groups could be selectively modified to investigate enzyme specificity and activity . This application underscores its significance in biochemical research.

Mécanisme D'action

The mechanism of action of 4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde groups can form covalent bonds with nucleophiles, such as amines, through the formation of Schiff bases. This reactivity is exploited in various chemical syntheses and biological assays .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-(Propane-1,3-diylbis(oxy))dianiline: Similar structure but with amine groups instead of aldehyde groups.

4,4’-(Propane-1,3-diylbis(oxy))dibenzoic acid: Oxidized form of the compound with carboxylic acid groups.

4,4’-(Propane-1,3-diylbis(oxy))dibenzyl alcohol: Reduced form with alcohol groups.

Uniqueness

4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde is unique due to its dual aldehyde functionality, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and research applications .

Activité Biologique

4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde is an organic compound characterized by its chemical formula . It features two formyl groups linked by a propane-1,3-diyl chain, which contributes to its unique structural and biological properties. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities.

Structural Characteristics

The molecular structure of this compound is V-shaped, with two benzaldehyde groups oriented to enhance reactivity. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for further studies in pharmacology and toxicology.

The primary mechanism of action involves the reactivity of the aldehyde groups. These groups can form covalent bonds with nucleophiles (e.g., amines) through the formation of Schiff bases, which are crucial in various biological assays and chemical syntheses. This reactivity is essential for understanding how the compound can be utilized in drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities due to its structural features.

- Interactions with Biological Macromolecules : Interaction studies have shown that it may form stable complexes with proteins and nucleic acids, potentially influencing their functions.

- Cytotoxicity : Some studies have indicated potential cytotoxic effects against various cancer cell lines, suggesting its application in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Cytotoxicity Assessment :

- Antimicrobial Activity :

-

Complex Formation Studies :

- Research on its interaction with metal ions revealed that this compound can act as an ionophore, selectively binding to Pb(II) ions. This property is valuable in environmental applications such as heavy metal detection.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3,3'-Dihydroxy-4,4'-(propane-1,3-diyldioxy)dibenzoic acid | Contains hydroxyl groups | More polar; potential for increased solubility |

| Dimethyl 4,4'-(propane-1,3-diylbis(oxy))dibenzoate | Ester derivative | Different reactivity profile due to ester functionality |

| 4-Hydroxybenzaldehyde | Simple aromatic aldehyde | Lacks the linking chain; less complex reactivity |

The dual aldehyde functionality combined with a flexible hydrocarbon chain enhances the reactivity of this compound compared to simpler analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde, and how can reaction efficiency be validated?

Methodological Answer: The compound is synthesized via condensation reactions involving substituted benzaldehydes. A validated protocol includes refluxing 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours. Post-reaction, solvent removal via reduced-pressure evaporation and solid filtration yield the product. Efficiency is assessed through yield optimization (monitored via TLC/HPLC) and purity validation using melting point analysis and spectroscopic techniques (e.g., NMR, FTIR) .

Q. How is the molecular conformation of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy: and NMR confirm aldehyde proton signals (δ ~10 ppm) and aromatic ring connectivity. FTIR identifies characteristic C=O stretches (~1700 cm) and ether linkages (C-O-C, ~1250 cm).

- Crystallography: Single-crystal X-ray diffraction (SCXRD) reveals a V-shaped molecular geometry with a monoclinic P2/n space group (a = 15.3323 Å, b = 4.6173 Å, c = 20.2800 Å, β = 104.783°). Refinement parameters (R = 0.039, wR = 0.106) validate structural accuracy .

Advanced Research Questions

Q. What crystallographic techniques resolve the hydrogen bonding network and intermolecular interactions in this compound?

Methodological Answer: SCXRD data analysis using software like SHELX or OLEX2 identifies C-H···O hydrogen bonds between aldehyde oxygen and adjacent aromatic protons. Hirshfeld surface analysis quantifies interaction contributions (e.g., 12% H-bonding, 65% van der Waals). Thermal ellipsoid plots (Fig. 1 in ) visualize atomic displacement parameters, critical for understanding dynamic behavior in crystal lattices .

Q. How can computational modeling optimize reaction kinetics for Schiff base formation with β-cyclodextrin?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., Gaussian, COMSOL) model transition states during Schiff base condensation. Key parameters include:

- Activation energy barriers for imine bond formation.

- Solvent effects (polar protic vs. aprotic) on reaction rates.

- Molecular docking studies to predict β-cyclodextrin inclusion complexes, guided by the compound’s 4,4′-substitution pattern (flexibility vs. steric hindrance) .

Q. How can factorial design methodologies optimize synthetic parameters (e.g., temperature, catalyst loading)?

Methodological Answer: A 3 factorial design evaluates two factors (temperature: 60–100°C; catalyst loading: 1–5 mol%) across three levels. Response Surface Methodology (RSM) correlates these variables with yield (%) and purity (HPLC area%). Orthogonal regression analysis identifies optimal conditions (e.g., 80°C, 3 mol% catalyst) while minimizing side-product formation .

Q. How should researchers address contradictions between experimental XRD data and computational structural predictions?

Methodological Answer:

- Validation: Cross-check SCXRD bond lengths/angles with DFT-optimized geometries (e.g., using Mercury or VESTA). Discrepancies >0.05 Å suggest lattice packing effects or solvent inclusion.

- Error Mitigation: Use hybrid functionals (e.g., B3LYP-D3) for dispersion corrections in gas-phase simulations. Refine computational models with periodic boundary conditions to mimic crystal environments .

Q. What comparative strategies analyze the compound’s reactivity vs. 2,2′-substituted analogs in supramolecular chemistry?

Methodological Answer:

- Structural Comparison: SCXRD contrasts 4,4′ vs. 2,2′ substitution effects on dihedral angles and π-π stacking distances.

- Reactivity Profiling: Kinetic studies (stopped-flow UV-Vis) compare Schiff base formation rates. 4,4′-isomers exhibit faster kinetics due to reduced steric hindrance, while 2,2′-isomers favor rigid, pre-organized conformations .

Propriétés

IUPAC Name |

4-[3-(4-formylphenoxy)propoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-12-14-2-6-16(7-3-14)20-10-1-11-21-17-8-4-15(13-19)5-9-17/h2-9,12-13H,1,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZNTEQVUNFFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCCOC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423671 | |

| Record name | 4,4'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-80-3 | |

| Record name | 4,4'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.